molecular formula C16H11FN4S B15211629 1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine CAS No. 827602-56-2

1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine

Cat. No.: B15211629
CAS No.: 827602-56-2
M. Wt: 310.4 g/mol
InChI Key: KTNGGZUOYRVYGI-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyrazine core. Key structural elements include:

  • A 4-fluorobenzyl group at the 1-position, which is known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability in drug-like molecules .

This compound’s imidazo[4,5-b]pyrazine scaffold is structurally analogous to bioactive molecules reported in anticancer, fluorescent sensing, and kinase inhibition studies .

Properties

CAS No.

827602-56-2

Molecular Formula

C16H11FN4S

Molecular Weight

310.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-thiophen-2-ylimidazo[4,5-b]pyrazine

InChI

InChI=1S/C16H11FN4S/c17-12-5-3-11(4-6-12)9-21-10-19-15-16(21)20-13(8-18-15)14-2-1-7-22-14/h1-8,10H,9H2

InChI Key

KTNGGZUOYRVYGI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C3C(=N2)N(C=N3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-b]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

    Attachment of the 4-Fluorobenzyl Group: The final step involves the alkylation of the imidazo[4,5-b]pyrazine core with 4-fluorobenzyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure can interact with specific molecular targets.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name / Core Structure Substituents Biological Activity Key Reference
Target Compound 4-Fluorobenzyl, thiophen-2-yl Under investigation N/A
6-((1H-Indol-3-yl)methyl)-imidazo[4,5-b]pyrazine Indol-3-yl, 4-chlorophenyl, 4-methylphenyl Anticancer evaluation
Triaryl imidazo[4,5-b]pyrazines Aryl groups Fluorescent Pd²⁺/Pd⁰ sensors
Volitinib Imidazo[1,2-a]pyridine-triazolo-pyrazine c-Met inhibition
Thiazolo[4,5-b]pyridines Phenylazo, aminomethyl Tuberculostatic agents
[4-(4-Fluorobenzyl)piperazin-1-yl]methanones Aryl carbonyl groups Tyrosine kinase inhibitors

Research Findings and Implications

  • Structural Insights : The imidazo[4,5-b]pyrazine core is versatile, with substituents dictating bioactivity. The 4-fluorobenzyl group enhances stability and binding, as seen in kinase inhibitors , while thiophen-2-yl may improve π-π interactions in fluorescent or anticancer applications .
  • Functional Potential: The target compound’s hybrid structure combines motifs from kinase inhibitors (fluorobenzyl) and sensing agents (thiophene), suggesting dual utility in therapeutics and diagnostics.
  • Contradictions : While fluorobenzyl groups are common in kinase inhibitors, their presence in fluorescent sensors (e.g., ) highlights context-dependent roles. Thiophene’s electronic effects may require empirical validation.

Biological Activity

The compound 1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine is a member of the imidazo[4,5-b]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the fluorophenyl and thiophene groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyrazines exhibit significant antimicrobial properties. For instance, a related study evaluated several pyrazole derivatives, including those with thiophene moieties, showing strong inhibitory effects against multi-drug resistant (MDR) pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity.
  • Biofilm Inhibition : These compounds also exhibited significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction percentages .

Enzyme Inhibition

Inhibitors targeting specific enzymes are crucial in drug development. The compound has shown promise as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are vital for bacterial DNA replication and folate metabolism.

Inhibition Data:

  • IC50 Values : The tested derivatives displayed IC50 values for DNA gyrase inhibition ranging from 12.27 to 31.64 μM and for DHFR inhibition from 0.52 to 2.67 μM, indicating strong enzyme inhibition capabilities .

Cancer Therapeutics

The imidazo[4,5-b]pyrazine scaffold has been explored for its potential in cancer treatment. Compounds derived from this class have been identified as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), an enzyme involved in tumor immune evasion.

Research Insights:

  • ENPP1 Inhibition : A closely related compound demonstrated an IC50 value of 5.70 nM against ENPP1, significantly enhancing the immune response in cancer models by stimulating the cGAS-STING pathway.
  • In Vivo Efficacy : When combined with anti-PD-1 antibody treatment in murine models, this compound achieved a tumor growth inhibition rate of 77.7%, highlighting its potential as an adjunct therapy in cancer immunotherapy .

Summary of Biological Activities

Activity TypeMeasurementResults
AntimicrobialMIC0.22 - 0.25 μg/mL
Biofilm Inhibition% Biofilm ReductionSuperior to Ciprofloxacin
DNA Gyrase InhibitionIC5012.27 - 31.64 μM
DHFR InhibitionIC500.52 - 2.67 μM
ENPP1 InhibitionIC505.70 nM
Tumor Growth Inhibition% Reduction with anti-PD-177.7%

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